Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate
Description
Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate is a synthetic organic compound featuring a thiophene ring substituted with a 4-cyanobenzamido group at position 2 and a methyl carbamate moiety at position 2. While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., ethyl carbamate derivatives in ) indicate that palladium-catalyzed cross-coupling or carbamate-forming reactions may be relevant for its preparation .
Properties
IUPAC Name |
methyl N-[2-[(4-cyanobenzoyl)amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-15(21)18-13(20)11-6-7-23-14(11)17-12(19)10-4-2-9(8-16)3-5-10/h2-7H,1H3,(H,17,19)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYOPDKCIGLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods
Industrial production methods for carbamates, including this compound, often involve carbamoylation reactions. These reactions can be carried out in one-pot processes using carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-psychotic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Challenges : Ethyl carbamate derivatives () exhibit lower yields than methyl analogs, underscoring the efficiency of methyl groups in carbamate synthesis .
- Bioactivity Clues: Sulfonamide-substituted thiophenes () are explored for multidrug-resistant tuberculosis (MDR-TB), suggesting the target compound’s cyanobenzamido group could be optimized for similar therapeutic targets .
- Agrochemical Parallels: Methyl carbamates in pesticides (e.g., benomyl) demonstrate the functional versatility of carbamate groups, though their biological targets differ significantly from pharmaceutical analogs .
Biological Activity
Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate, a compound with the CAS number 864941-26-4, has garnered attention in recent research due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Cyanobenzamido Intermediate : The reaction of 4-cyanobenzoic acid with an amine to form the cyanobenzamido intermediate.
- Coupling with Thiophene Derivative : This intermediate is then coupled with a thiophene derivative under suitable conditions.
The compound features a thiophene ring substituted with a cyanobenzamido group, contributing to its unique chemical properties that facilitate various biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Anticancer Effects
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic markers, which leads to programmed cell death.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : The compound could interact with receptors involved in cell signaling pathways, altering cellular responses to stimuli.
These interactions suggest a multifaceted mechanism underlying its biological effects, which may vary depending on the specific context of use.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated that at concentrations as low as 50 µg/mL, the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents.
Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3. This study highlights its potential as an anticancer therapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| 2-(4-Cyanobenzamido)-N-methylthiophene-3-carboxamide | Antimicrobial | Membrane disruption |
| Thiophene derivatives | Varies widely | Diverse mechanisms depending on substitutions |
This table illustrates how variations in chemical structure can influence biological activity and mechanisms of action.
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate?
- Methodology :
- Step 1 : Use the Gewald reaction to construct the thiophene core. Ethyl cyanoacetate reacts with acetoacetanilide and sulfur under reflux to form intermediates .
- Step 2 : Introduce the 4-cyanobenzamido group via nucleophilic substitution. Activate the carboxylic acid group using coupling agents like HATU/DIPEA in anhydrous DMF .
- Step 3 : Install the carbamate moiety by reacting the intermediate with methyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, carbamate carbonyl at ~155 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
- HPLC : Assess purity (>95%) using a C18 column (gradient: MeCN/H₂O + 0.1% TFA) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Stability Profile :
- Thermal : Decomposes at >180°C; store at −20°C in amber vials .
- Hydrolytic Sensitivity : Carbamate groups degrade in acidic/basic conditions. Use anhydrous solvents (e.g., DCM, THF) during synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized for the carbamate installation step?
- Troubleshooting :
- Low Yields (<30%) : Replace methyl chloroformate with N-methyl-N-(trimethylsilyl)carbamate to reduce side reactions .
- Byproduct Formation : Add molecular sieves (3Å) to scavenge water and stabilize reactive intermediates .
Q. How do structural modifications (e.g., substituents on the benzamido group) affect bioactivity?
- SAR Insights :
- 4-Cyano Group : Enhances cellular permeability (logP reduction by 0.5 vs. 4-methyl derivatives) .
- Thiophene Position : 3-Carbonyl orientation improves binding to kinase targets (e.g., IC₅₀ = 1.2 µM vs. 8.7 µM for 2-carbonyl analogs) .
- Data Contradictions : Fluorinated analogs showed higher in vitro potency but poor solubility, necessitating formulation studies .
Q. What computational tools are effective for predicting interactions of this compound with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4ZQ3) to map hydrogen bonds between the carbamate and ATP-binding pockets .
- MD Simulations : GROMACS simulations (50 ns) reveal stable binding conformations in aqueous environments .
Key Recommendations
- Synthetic Challenges : Prioritize anhydrous conditions to prevent carbamate hydrolysis .
- Biological Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics .
- Data Reproducibility : Cross-validate NMR assignments with DEPT-135 and COSY spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
